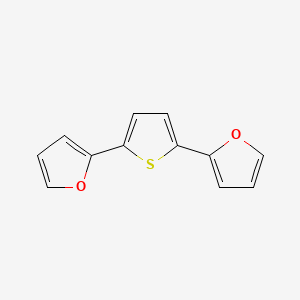

Furan, 2,2'-(2,5-thiophenediyl)di-

Description

Structure

3D Structure

Properties

CAS No. |

1665-29-8 |

|---|---|

Molecular Formula |

C12H8O2S |

Molecular Weight |

216.26 g/mol |

IUPAC Name |

2-[5-(furan-2-yl)thiophen-2-yl]furan |

InChI |

InChI=1S/C12H8O2S/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H |

InChI Key |

YTVIBEGICXWLGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(S2)C3=CC=CO3 |

Origin of Product |

United States |

Structural Context Within Conjugated Heterocyclic Systems

Furan (B31954), 2,2'-(2,5-thiophenediyl)di- belongs to the class of π-conjugated oligomers, specifically mixed heteroaromatic systems. Its structure consists of a five-membered sulfur-containing thiophene (B33073) ring connected at its 2 and 5 positions to the 2-positions of two five-membered oxygen-containing furan rings. ontosight.ai This arrangement creates an extended system of delocalized π-electrons across the three aromatic rings.

Significance of Furan and Thiophene Moieties in Organic Electronics Research

Thiophene-based oligomers and polymers are among the most extensively studied classes of organic semiconductors due to their excellent charge transport characteristics and environmental stability. researchgate.net The sulfur atom in thiophene (B33073) contributes to strong intermolecular interactions, which facilitates efficient charge hopping between molecules in the solid state. researchgate.net Polythiophenes have become benchmark materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org

Furan (B31954), the oxygen analogue of thiophene, has also garnered considerable attention as a valuable building block for organic electronic materials. researchgate.netntu.edu.sg The substitution of sulfur with a smaller, more electronegative oxygen atom leads to several key differences:

Improved Planarity: The smaller atomic size of oxygen compared to sulfur can reduce steric hindrance between adjacent rings, promoting a more planar molecular structure. rsc.org

Tighter Solid-State Packing: Increased planarity and the potential for specific intermolecular interactions can lead to shorter π-π stacking distances in the solid state, which is beneficial for charge transport. rsc.orgresearchgate.net

Tuned Electronic Properties: The higher electronegativity of oxygen lowers the energy levels of the molecular orbitals (HOMO and LUMO) compared to analogous thiophene compounds. rsc.org

Enhanced Fluorescence: Furan-containing compounds often exhibit stronger fluorescence compared to their thiophene counterparts, as the lighter oxygen atom reduces spin-orbit coupling and diminishes intersystem crossing, a non-radiative decay pathway. rsc.orgolemiss.edu

The integration of both furan and thiophene units into a single conjugated system, as seen in Furan, 2,2'-(2,5-thiophenediyl)di-, is a strategic approach to create materials that combine the advantageous properties of both heterocycles. olemiss.edu

Comparative Analysis with Other π Conjugated Architectures

The electronic and structural properties of Furan (B31954), 2,2'-(2,5-thiophenediyl)di- are best understood through comparison with related π-conjugated systems, such as all-furan, all-thiophene, and phenylene-based oligomers. The choice of the heterocyclic ring significantly impacts the material's performance in electronic devices.

Replacing a thiophene (B33073) ring with a furan ring generally leads to a wider bandgap and lower HOMO levels. For instance, studies on copolymers have shown that furan-based polymers can exhibit lower oxidation potentials compared to their thiophene analogues, indicating the more electron-rich nature of the furan ring. cambridge.org In a comparative study of diketopyrrolopyrrole (DPP) based monomers, the furan-containing version showed an oxidation peak at 0.68 V, whereas the thiophene-containing analogue had an oxidation peak at 1.08 V. cambridge.org

A derivative of Furan, 2,2'-(2,5-thiophenediyl)di-, namely 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT), has demonstrated excellent ambipolar charge transport, with both hole and electron mobilities measured in single-crystal transistors. rsc.org This contrasts with many materials that exhibit only unipolar (either hole or electron) transport.

| Compound/System | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Key Structural Feature | Reference |

|---|---|---|---|---|

| BPTFT Single Crystal | 0.7 | 0.1 | Central furan, terminal thiophenes | rsc.org |

| Bithiophene-Phthalimide | 1.7 x 10⁻³ | 0.21 | Bithiophene core | acs.org |

| Bifuran-Phthalimide | 2.6 x 10⁻² | 0.0 | Bifuran core | acs.org |

| DPP-Thiophene Polymer | 0.12 | Not Reported | Thiophene π-bridge | researchgate.net |

| DPP-Furan Polymer | 0.03 | Not Reported | Furan π-bridge | researchgate.net |

Research Rationale for Furan, 2,2 2,5 Thiophenediyl Di and Its Derivatives

Strategies for Constructing the Furan-Thiophene-Furan Core

The assembly of the furan-thiophene-furan backbone is most commonly achieved through cross-coupling reactions, which allow for the direct linkage of pre-functionalized furan and thiophene units. Alternatively, ring-forming reactions can be employed to build one or more of the heterocyclic rings onto a pre-existing core.

Cross-Coupling Reactions for Furan-Thiophene Linkages

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds between aromatic systems. Palladium-based catalysts, in particular, have been extensively used for the synthesis of Furan, 2,2'-(2,5-thiophenediyl)di- and its analogs.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of aryl-aryl bonds. scispace.com The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. scispace.comacs.org For the synthesis of Furan, 2,2'-(2,5-thiophenediyl)di-, this can be approached in two primary ways: the coupling of a 2-furylboronic acid with a 2,5-dihalothiophene, or the coupling of a thiophene-2,5-diboronic acid with a 2-halofuran.

The synthesis of 2,5-di(prop-1-en-2-yl)thiophene has been achieved via a Suzuki-Miyaura cross-coupling reaction, providing insights into suitable reaction conditions. nih.gov In a typical procedure, 2,5-dibromothiophene (B18171) is reacted with an appropriate boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium hydroxide (B78521) in a 1,4-dioxane/water solvent system. nih.gov The optimization of such reactions is crucial for achieving high yields and minimizing side products. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the organohalide to the Pd(0) catalyst. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. acs.org The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Organohalide | Organoboron Reagent | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromothiophene | Isopropenylboronic acid | Pd(PPh₃)₄ | KOH | 1,4-Dioxane/H₂O | Optimized yields | nih.gov |

| 4,5-Dibromothiophene-2-carbaldehyde | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Moderate to excellent | researchgate.net |

Besides the Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions such as Stille and Negishi couplings have been employed for the synthesis of furan-thiophene oligomers.

The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. rsc.org For instance, 4,7-bis(2-thienyl) derivatives have been synthesized via Stille coupling of a dibromo precursor with 2-tributylstannylthiophene. rsc.org This methodology can be applied to the synthesis of Furan, 2,2'-(2,5-thiophenediyl)di- by reacting 2,5-bis(tributylstannyl)thiophene (B173521) with a 2-halofuran. A key advantage of the Stille coupling is the stability of the organotin reagents, though their toxicity is a significant drawback. acs.org

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. organic-chemistry.org The synthesis of Furan, 2,2'-(2,5-thiophenediyl)di- could be envisioned through the reaction of a 2-furylzinc halide with 2,5-dihalothiophene.

Table 2: Overview of Other Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Stille | Organotin | Organohalide | Palladium | Stable reagents, but toxic byproducts | acs.orgrsc.org |

| Negishi | Organozinc | Organohalide | Palladium or Nickel | High reactivity and functional group tolerance | wikipedia.orgorganic-chemistry.org |

Ring-Forming Reactions for Furan and Thiophene Moieties

An alternative to coupling pre-formed rings is the construction of the furan or thiophene rings onto a central core. This approach can offer a more convergent and potentially more efficient route to the target molecule.

The Paal-Knorr furan synthesis is a classic method for the preparation of furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction proceeds through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound. wikipedia.org To apply this to the synthesis of Furan, 2,2'-(2,5-thiophenediyl)di-, a key intermediate would be a 1,4-dicarbonyl compound containing a central thiophene ring, such as 1,4-di(thiophen-2-yl)butane-1,4-dione. The synthesis of such precursors can be challenging.

A related approach could involve the synthesis of a precursor like 1-(5-(furan-2-yl)thiophen-2-yl)ethan-1-one. scispace.comnih.govacgpubs.org This compound, which already contains one furan-thiophene linkage, could potentially be elaborated into a 1,4-dicarbonyl and then cyclized to form the second furan ring.

Similar to furan synthesis, the central thiophene ring can also be constructed through various ring-forming reactions. The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgorganic-chemistry.org This method could be used to synthesize the central thiophene ring from a suitable 1,4-dicarbonyl precursor that already contains the two furan moieties.

Other methods for thiophene synthesis include the Gewald aminothiophene synthesis and the Hinsberg synthesis . The Gewald reaction involves the condensation of a ketone with a β-ketonitrile and elemental sulfur, while the Hinsberg synthesis utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. While these methods are powerful for the synthesis of substituted thiophenes, their application to the direct synthesis of the Furan, 2,2'-(2,5-thiophenediyl)di- core would require specifically designed starting materials.

Regioselective Functionalization of Furan and Thiophene Rings within the Core

Achieving regiocontrol in the functionalization of furan and thiophene rings is paramount for tailoring the electronic and physical properties of the final compound. Directed metalation and substitution reactions are the cornerstones of these synthetic strategies.

Directed Metalation Strategies (e.g., Magnesiation, Sulfoxide-Magnesium Exchange)

Directed metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. imperial.ac.ukuwindsor.ca In the context of furan and thiophene, these methods allow for the introduction of substituents at specific positions, which might be inaccessible through classical electrophilic substitution.

Magnesiation: The direct deprotonation of furan and thiophene using magnesium-based reagents, a process known as magnesiation, can be complex but offers a route to specific isomers. For instance, the magnesiation of furan can lead to a remarkable dodecasodium-hexamagnesium molecule built upon a network of deprotonated furan ligands. nih.gov The use of mixed lithium-magnesium bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), has proven effective for the metalation of cyano-substituted furans and thiophenes. sorbonne-universite.fr Computational studies of pKa values can guide the experimental conditions for these metalations, predicting the most acidic protons and thus the likely site of deprotonation. sorbonne-universite.fr

Sulfoxide-Magnesium Exchange: The sulfoxide (B87167) group is an excellent directing group for metalation. sci-hub.se A sequential 2,3-difunctionalization of 2-arylsulfinyl furans and thiophenes can be achieved using a combination of magnesiation and sulfoxide-magnesium exchange. sci-hub.sersc.org This process typically involves an initial deprotonation at the 2-position directed by the sulfoxide group, followed by an exchange reaction where the sulfoxide is replaced by a magnesium-based group, allowing for a second functionalization at the original sulfoxide position. sci-hub.sersc.org For example, 2-arylsulfinyl-heterocycles can be deprotonated at the 3-position with TMPMgCl·LiCl, and a subsequent sulfoxide-magnesium exchange with iPrMgCl·LiCl affords a 2,3-disubstituted heterocycle after quenching with electrophiles. sci-hub.se

| Reagent | Substrate | Position of Functionalization | Product Type | Reference |

| TMPMgCl·LiCl | 2-Arylsulfinyl furan/thiophene | 3-position | 3-substituted heterocycle | sci-hub.se |

| iPrMgCl·LiCl | 3-substituted-2-arylsulfinyl furan/thiophene | 2-position | 2,3-disubstituted heterocycle | sci-hub.se |

| TMPMgCl·LiCl | Cyano-substituted furan/thiophene | Position with most acidic proton | Functionalized cyano-heterocycle | sorbonne-universite.fr |

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic and nucleophilic substitution reactions are fundamental to the chemistry of furan and thiophene. slideshare.netyoutube.com

Electrophilic Substitution: Furan and thiophene are electron-rich heterocycles and readily undergo electrophilic substitution, with a strong preference for the 2 and 5 positions. youtube.comksu.edu.sa This is due to the greater stabilization of the cationic intermediate formed during attack at these positions. youtube.com The reactivity order for electrophilic substitution is generally pyrrole (B145914) > furan > thiophene > benzene. ksu.edu.sa

Nucleophilic Substitution: While less common than electrophilic substitution, nucleophilic substitution on furan and thiophene rings is possible, particularly when the ring is substituted with electron-withdrawing groups. acs.orgedurev.in The reactivity towards nucleophilic substitution is generally the reverse of that for electrophilic substitution. edurev.in Pummerer-type reactions have been developed for the regioselective nucleophilic substitution of (phenylsulfinyl)furans and -thiophenes, allowing the introduction of carbon functional groups under mild acidic conditions. acs.org

Synthesis of Key Intermediates and Functionalized Derivatives

The construction of Furan, 2,2'-(2,5-thiophenediyl)di- and its derivatives relies on the availability of appropriately substituted furan and thiophene precursors. ontosight.ai

Preparation of 2,5-Disubstituted Furan Precursors

A variety of methods exist for the synthesis of 2,5-disubstituted furans. acs.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org Metal-catalyzed cyclizations of acyclic precursors are a common and efficient strategy. acs.orgorganic-chemistry.org

Palladium-catalyzed synthesis: Enyne acetates can be converted to a wide range of 2,5-disubstituted furans in the presence of a palladium catalyst and a Lewis acid. organic-chemistry.org

Copper-catalyzed synthesis: Copper(I) catalysts can be used for the synthesis of 2,5-disubstituted furans from haloalkynes or 1,3-diynes. acs.orgresearchgate.net This method proceeds through the hydration of 1,3-diynes. acs.org

Scandium-catalyzed synthesis: Scandium(III) triflate catalyzes the reaction of γ-hydroxyenones with donor-acceptor oxiranes to yield 2,5-disubstituted furans. acs.org

From dicarboxylic anhydrides: A straightforward method involves reacting 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene or furan with an acylating or alkylating reagent. google.com

| Catalyst/Reagent | Starting Materials | Product | Reference |

| Pd(OAc)2, BF3·OEt2 | Enyne acetates | 2,5-Disubstituted furans | organic-chemistry.org |

| Cu(I) | Haloalkynes or 1,3-diynes | 2,5-Disubstituted furans | acs.org |

| Sc(OTf)3 | γ-Hydroxyenones and oxiranes | 2,5-Disubstituted furans | acs.org |

| Acylating/Alkylating reagent | 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene/furan | 2,5-Disubstituted furan compound | google.com |

Synthesis of 2,5-Disubstituted Thiophene Precursors

Similar to furans, various synthetic routes lead to 2,5-disubstituted thiophenes. rsc.orgresearchgate.netulisboa.pt

Metal-free sulfur heterocyclization: 1,3-Diynes can react with sodium hydrosulfide (B80085) under mild conditions to provide 2,5-disubstituted thiophenes in good yields. rsc.org

From β-nitro-β,γ-unsaturated ketones: A method has been developed for the synthesis of 2,5-disubstituted thiophene derivatives starting from β-nitro-β,γ-unsaturated ketones. ulisboa.pt

Copper-catalyzed synthesis from haloalkynes or 1,3-diynes: Similar to the furan synthesis, copper(I) catalysts can be employed for the facile synthesis of 2,5-disubstituted thiophenes. acs.org

Deuteration Strategies for Mechanistic Studies of Furan Systems

Isotope labeling, particularly deuteration, is a crucial tool for elucidating reaction mechanisms. mdpi.com In furan chemistry, deuteration can help track the fate of specific atoms during transformations.

The synthesis of deuterated furan derivatives, such as furan-2-carbaldehyde-d, can be achieved through various routes starting from compounds like furfural (B47365), furan, or di(furan-2-yl)ethanedione. mdpi.com For example, furan-2-carbaldehyde-d can be synthesized from DMF-d7 and furan in the presence of oxalyl chloride. mdpi.com The loss of deuterium (B1214612) in certain reactions can provide evidence for specific mechanistic pathways, such as a reversible dehydrogenation/hydrogenation process involving a metal hydride intermediate. acs.org Mechanistic studies on the dehydration of saccharides to furan derivatives also benefit from isotopic labeling to understand the complex reaction networks. rsc.org Furthermore, understanding the oxidation mechanisms of furans, which are relevant in atmospheric chemistry, involves studying the reaction products and kinetics, often aided by deuterated standards. rsc.org

Synthetic Strategies for Furan, 2,2'-(2,5-thiophenediyl)di- and its Analogs

The development of efficient and sustainable methods for synthesizing conjugated organic molecules is a cornerstone of modern materials science and pharmaceutical research. Among these, compounds featuring furan and thiophene rings, such as Furan, 2,2'-(2,5-thiophenediyl)di-, are of significant interest due to their potential applications in organic electronics. This article explores advanced and sustainable synthetic methodologies for this class of compounds, with a particular focus on the use of biomass-derived precursors, continuous-flow techniques, and one-pot reaction sequences.

4 Biomass-Derived Precursors in Sustainable Synthesis Approaches

The transition to a bio-based economy necessitates the use of renewable feedstocks for chemical production. Lignocellulosic biomass, which is abundant and not in competition with food sources, is a prime candidate for producing valuable platform chemicals. sioc-journal.cn Furan derivatives, in particular, are readily accessible from the dehydration of carbohydrates.

5-Hydroxymethylfurfural (HMF) and furfural are key biomass-derived platform molecules that serve as versatile building blocks for a variety of chemical transformations. rsc.orgchim.it For instance, HMF can be obtained from the acid-catalyzed dehydration of hexose (B10828440) sugars like fructose (B13574) and glucose. chim.it Subsequently, HMF can be converted into other important furanic compounds such as 2,5-diformylfuran (DFF), 2,5-furandicarboxylic acid (FDCA), and 2,5-bis(hydroxymethyl)furan (BHMF) through oxidation or reduction reactions. acs.orgacs.org These molecules, possessing functional groups at the 2 and 5 positions, are ideal precursors for creating larger, conjugated systems.

The synthesis of the thiophene core of Furan, 2,2'-(2,5-thiophenediyl)di- can also be approached from biomass-derived furans. A common strategy involves the reaction of a furan derivative with a sulfurizing agent. For example, thiophenes can be synthesized from the vapor-phase reaction of furan with hydrogen sulfide (B99878) over a suitable catalyst, such as alumina.

Another sustainable approach involves the use of other biomass sources. For example, esters of furan dicarboxylic acids have been synthesized in a one-pot reaction from galactaric acid, which can be derived from marine biomass, and bio-alcohols. researchgate.net This highlights the expanding scope of biomass utilization in creating valuable chemical entities.

A modular approach starting from 5-bromofurfural, a derivative of furfural, has been developed to synthesize 2,5-furan-based phenylene/thiophene oligomers. core.ac.uk This method allows for the coupling of various electronic groups onto the furan motif, demonstrating the versatility of biomass-derived starting materials in constructing complex conjugated molecules.

The following table summarizes key biomass-derived precursors and their potential transformations relevant to the synthesis of furan- and thiophene-containing compounds.

| Biomass Precursor | Intermediate | Potential Application in Synthesis |

| Hexose Sugars (e.g., Fructose, Glucose) | 5-Hydroxymethylfurfural (HMF) | Precursor to 2,5-disubstituted furans |

| Pentose Sugars (e.g., Xylose) | Furfural | Starting material for furan and thiophene derivatives |

| Marine Biomass (e.g., from algae) | Galactaric Acid | Precursor to furan dicarboxylic acids researchgate.net |

| Lignocellulosic Biomass | HMF, Furfural | General source for furan platform chemicals sioc-journal.cnchim.it |

Reactivity and Polymerization Pathways of Furan, 2,2 2,5 Thiophenediyl Di

General Reactivity of Furan (B31954) and Thiophene (B33073) Moieties

Both furan and thiophene are aromatic heterocycles where the heteroatom (oxygen in furan, sulfur in thiophene) contributes a lone pair of electrons to the π-system, creating an aromatic sextet. msu.edu However, the difference in electronegativity between oxygen and sulfur results in significant variations in their aromaticity and reactivity. Thiophene exhibits greater aromatic character than furan. slideshare.netmdpi.com This is because sulfur is less electronegative than oxygen, leading to a more effective delocalization of the π-electrons within the ring. slideshare.netpharmaguideline.com

The electron-rich nature of the furan and thiophene rings makes them highly susceptible to electrophilic aromatic substitution. These reactions are generally faster than for benzene. msu.edu The order of reactivity towards electrophiles is typically furan > thiophene > benzene. msu.edu Substitution occurs preferentially at the C-2 (α) position, adjacent to the heteroatom, as the cationic intermediate formed during the attack at this position is more resonance-stabilized than the intermediate from a C-3 (β) attack. msu.eduksu.edu.sa

In the context of Furan, 2,2'-(2,5-thiophenediyl)di-, the terminal furan rings provide highly reactive sites for electrophilic attack, while the central thiophene ring is comparatively less reactive but still prone to substitution. msu.eduresearchgate.net

Nucleophilic aromatic substitution is less common for simple furans and thiophenes unless the ring is substituted with strong electron-withdrawing groups. The high electron density of the rings makes them inherently resistant to attack by nucleophiles.

Table 1: Comparison of Reactivity in Furan and Thiophene Moieties

| Property | Furan | Thiophene | Benzene (for reference) |

|---|---|---|---|

| Aromaticity | Least aromatic ksu.edu.sa | More aromatic than furan slideshare.netmdpi.com | Most aromatic |

| Reactivity Order (Electrophilic Substitution) | Highest (>> thiophene) msu.edu | Intermediate (> benzene) msu.edu | Lowest |

| Preferred Position for Electrophilic Attack | C-2 (α-position) msu.eduksu.edu.sa | C-2 (α-position) msu.eduksu.edu.sa | N/A |

| Driving Factor for Reactivity | Lower aromaticity, higher electronegativity of oxygen pharmaguideline.comnumberanalytics.com | Greater aromatic character due to lower electronegativity of sulfur slideshare.netpharmaguideline.com | High resonance stability |

Polymerization Mechanisms and Oligomerization Processes

The bifunctional nature of Furan, 2,2'-(2,5-thiophenediyl)di-, with reactive sites at the termini of the furan rings, makes it a suitable monomer for various polymerization reactions to form conjugated polymers and oligomers.

Electrochemical polymerization is a common method for synthesizing conductive polymers from furan and thiophene derivatives. scielo.br The process involves the anodic oxidation of the monomer to generate radical cations. cambridge.org These radical cations then couple, leading to the formation of oligomers and eventually a polymer film that deposits on the electrode surface. cambridge.orgresearchgate.net For furan-thiophene systems, the furan moiety typically has a lower oxidation potential than the thiophene moiety, meaning it can initiate the polymerization process more readily. cambridge.org

The mechanism of electropolymerization begins with the generation of a radical cation on the electron-donating heterocyclic ring upon anodic scan. cambridge.org The growth of the polymer film often follows a specific nucleation mechanism, which can be a combination of instantaneous and progressive nucleation processes. researchgate.net Studies on the electropolymerization of furan have shown that the process can involve a mixture of 2D and 3D nucleation and growth mechanisms, influenced by factors like monomer and electrolyte concentration. researchgate.net The addition of oligomers like bithiophene or terthiophene can increase the number of nucleation sites, resulting in more uniform polymer films. dtic.mil

Electrochemical copolymerization of furan and thiophene has been successfully achieved, yielding copolymers with properties distinct from their respective homopolymers. researchgate.netqucosa.de The resulting polymer's redox activity and electronic properties, such as the band gap, can be tuned by controlling the polymerization potential and the monomer feed ratio. qucosa.deacs.org

Polycondensation, particularly catalyst-transfer polycondensation (CTP), is a powerful method for synthesizing well-defined, regioregular conjugated polymers. This technique has been employed to create alternating furan-thiophene copolymers. acs.orgacs.orgnih.gov The process typically involves activating the monomer with a Grignard reagent, followed by the addition of a nickel catalyst, such as Ni(dppp)Cl₂, to initiate a chain-growth polymerization. acs.orgacs.org

This method allows for the synthesis of polymers with controlled molecular weights and low dispersities. acs.orgnih.gov The investigation of alternating furan-thiophene copolymers has confirmed that furan-based monomers are amenable to chain-growth polymerization mechanisms, although aggregation of the growing polymer can sometimes limit the achievable molecular weight. acs.orgacs.org

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder [4+2] cycloaddition, are significant in the chemistry of furans. numberanalytics.comwikipedia.org Furan acts as a reactive diene in these reactions due to its relatively low aromaticity. mdpi.comksu.edu.sa It readily reacts with various dienophiles, such as maleimides, to form cyclohexene (B86901) adducts. numberanalytics.comscielo.br This reactivity is a key tool for creating complex, three-dimensional structures from furan-containing precursors. researchgate.netsemanticscholar.org

In contrast, thiophene is a poor diene in thermally induced Diels-Alder reactions because of its higher aromatic character. mdpi.comksu.edu.sa A significant loss of aromaticity is required for it to participate, resulting in a high reaction energy barrier. mdpi.comchemrxiv.org However, thiophene's reactivity as a diene can be enhanced under high pressure or by introducing substituents on the sulfur atom, which disrupts the aromatic system. mdpi.comacs.org

For a molecule like Furan, 2,2'-(2,5-thiophenediyl)di-, the terminal furan rings would be the primary sites for Diels-Alder reactions. This allows the molecule to act as a bifunctional diene, enabling its use in polycondensation reactions with bis-dienophiles to form polymer networks or as a cross-linking agent. scielo.brresearchgate.net The reaction is often reversible, with the retro-Diels-Alder reaction occurring at elevated temperatures. wikipedia.org

Table 2: Diels-Alder Reactivity of Furan and Thiophene Moieties

| Moiety | Role in Diels-Alder | Reactivity | Conditions | Reference |

|---|---|---|---|---|

| Furan | Diene | High | Mild thermal conditions, can be enhanced in water or with Lewis acids. | ksu.edu.sanumberanalytics.comrsc.org |

| Thiophene | Diene | Low | Requires high pressure or activation (e.g., oxidation of sulfur). | mdpi.comacs.org |

Controlled Polymerization Techniques for Tailored Architectures

The synthesis of polymers with well-defined structures, or tailored architectures, from 2,5-bis(2-furyl)thiophene can be achieved through various controlled polymerization techniques. These methods aim to control the molecular weight, polydispersity, and sequence of monomer units within the polymer chain, which in turn dictates the material's properties.

Electrochemical polymerization is a common method for creating films of poly(2,5-bis(2-furyl)thiophene). This technique involves the oxidation of the monomer at an electrode surface, leading to the formation of radical cations that couple to form polymer chains. The properties of the resulting polymer film, such as its conductivity and stability, can be influenced by the polymerization conditions, including the applied potential, solvent, and electrolyte. Copolymers of 2,5-bis(2-furyl)thiophene with other monomers, like 3-chlorothiophene, have been synthesized electrochemically, showing that the composition and properties of the copolymer can be tuned by adjusting the monomer feed ratio and polymerization potential. qucosa.de

Chemical oxidative polymerization, often using reagents like iron(III) chloride (FeCl₃), is another route to synthesize poly(2,5-bis(2-furyl)thiophene). nih.gov This method can produce the polymer in larger quantities compared to electropolymerization. However, achieving a high degree of structural regularity (regioregularity) can be challenging with this technique, which can affect the polymer's conductivity. nih.gov

More advanced and controlled polymerization methods, such as catalyst-transfer polycondensation, have been developed for thiophene-based monomers and could potentially be applied to 2,5-bis(2-furyl)thiophene to achieve living polymerization characteristics. These methods, often employing nickel or palladium catalysts, allow for the synthesis of polymers with controlled molecular weights and narrow polydispersity indexes. nih.govsemanticscholar.org For instance, the Grignard metathesis (GRIM) method is a powerful technique for the synthesis of regioregular polythiophenes. nih.govsemanticscholar.org While not explicitly detailed for 2,5-bis(2-furyl)thiophene in the provided context, the principles of these living chain-growth polycondensation mechanisms could be adapted for this monomer to create well-defined polymer architectures. nih.govsemanticscholar.org

Furthermore, on-surface polymerization techniques, such as Ullmann coupling, offer a way to create two-dimensional (2D) π-conjugated polymers with precise structures on a substrate. rsc.org This bottom-up approach allows for the direct fabrication of nanostructured materials. While challenges exist with thiophene monomers due to strong sulfur-metal interactions, the selection of appropriate substrates and reaction conditions could enable the synthesis of ordered 2D polymers from 2,5-bis(2-furyl)thiophene. rsc.org

The table below summarizes some of the polymerization techniques applicable to thiophene-furan-based monomers.

| Polymerization Technique | Catalyst/Initiator | Key Features | Potential for Tailored Architectures |

| Electrochemical Polymerization | Applied Potential | Forms conductive polymer films directly on electrodes. qucosa.de | Control over film thickness and morphology. qucosa.de |

| Chemical Oxidative Polymerization | FeCl₃ | Scalable synthesis. nih.gov | Can lead to structural defects (regio-irregularity). nih.gov |

| Catalyst-Transfer Polycondensation (e.g., GRIM) | Ni or Pd complexes | Living polymerization characteristics. nih.govsemanticscholar.org | Precise control over molecular weight and low polydispersity. semanticscholar.org |

| On-Surface Polymerization (e.g., Ullmann Coupling) | Metal Surfaces (e.g., Ag, Au) | Formation of 2D polymers. rsc.org | Direct fabrication of nanostructured materials. rsc.org |

Oxidation and Reduction Pathways of the Conjugated Backbone

The conjugated backbone of poly(2,5-bis(2-furyl)thiophene) and its monomer are redox-active, meaning they can be reversibly oxidized and reduced. These redox processes are central to the material's electrochromic and conductive properties.

The oxidation of the polymer involves the removal of electrons from the π-system, leading to the formation of polarons (radical cations) and bipolarons (dications). This process, known as p-doping, increases the polymer's electrical conductivity. The oxidation potential of the polymer is a key parameter, and for copolymers of furan and thiophene, it has been observed to be different from that of the individual homopolymers. qucosa.de Cyclic voltammetry is a common technique used to study these redox processes, revealing the potentials at which oxidation and reduction occur. For instance, the cyclic voltammogram of a copolymer of furan and thiophene shows a distinct anodic (oxidation) and cathodic (reduction) peak couple. qucosa.de

The stability of the oxidized state is crucial for practical applications. Overoxidation, which can occur at high positive potentials, can lead to irreversible degradation of the polymer backbone and a loss of conductivity and electroactivity. mdpi.com This process often involves a nucleophilic attack on the oxidized polymer chain. mdpi.com The presence of different heteroatoms (furan vs. thiophene) can influence the susceptibility to overoxidation.

The reduction of the polymer (n-doping) involves the injection of electrons into the conjugated system, forming negatively charged species. The ability of a polymer to undergo both p- and n-doping makes it suitable for a wider range of electrochemical devices. Some donor-acceptor polymers containing furan and thiophene moieties have been shown to be both p- and n-dopable. sci-hub.catiaea.org

The electrochemical behavior of the monomer, 2,5-bis(2-furyl)thiophene, has also been investigated. Cyclic voltammetry of α,α'-linked triheterocycles containing furan and thiophene rings, including a methylated analog of 2,5-bis(2-furyl)thiophene, shows irreversible oxidation peaks. acs.org The oxidation potential of these trimers with furan rings is lower than that of the corresponding terthiophenes, indicating that the furan rings make the molecule easier to oxidize. acs.org

The table below presents electrochemical data for related furan and thiophene compounds.

| Compound/Polymer | Oxidation Potential (vs. Ag/AgCl) | Reduction Potential (vs. Ag/AgCl) | Key Findings |

| Poly(furan-co-thiophene) | Varies with composition qucosa.de | Varies with composition qucosa.de | Redox activity is stable over multiple cycles. qucosa.de |

| Bis(5-methyl-2-furyl)thiophene | Irreversible oxidation peak acs.org | Not reported | Oxidation potential is lower than that of terthiophene. acs.org |

| Poly[2,3-di(2-furyl)-5,8-bis(2-thienyl) quinoxaline] (PFTQ) | Onset at 1.03 V sci-hub.catiaea.org | Reversible n-doping observed sci-hub.catiaea.org | Exhibits both p- and n-doping capabilities. sci-hub.catiaea.org |

Applications in Advanced Organic Materials Science

Design Principles for Organic Electronic Materials Based on Furan-Thiophene Units

The strategic incorporation of furan-thiophene units into organic molecules and polymers is guided by fundamental design principles aimed at optimizing their performance in electronic devices. These principles revolve around tuning the electronic properties and enhancing material stability and processability.

Donor-Acceptor (D-A) Strategies for Tunable Electronic Properties

The donor-acceptor (D-A) approach is a powerful strategy for engineering the electronic properties of organic materials. researchgate.net In this design, electron-rich (donor) and electron-poor (acceptor) moieties are combined within the same molecule or polymer backbone. The furan (B31954) and thiophene (B33073) units in Furan, 2,2'-(2,5-thiophenediyl)di- and its derivatives can act as effective electron donors. researchgate.net By pairing these donor units with various electron-accepting groups, it is possible to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govbit.edu.cn This tuning of the frontier orbitals is crucial for optimizing charge injection and transport in devices like organic field-effect transistors (OFETs) and for controlling the open-circuit voltage and light absorption in organic photovoltaics (OPVs). researchgate.netnih.gov

The intramolecular charge transfer (ICT) that occurs between the donor and acceptor units in these systems can lead to a significant reduction in the material's bandgap, often extending its absorption into the near-infrared (NIR) region of the electromagnetic spectrum. nih.govbit.edu.cn For instance, copolymers incorporating furan-containing donor units with acceptor moieties like diketopyrrolopyrrole (DPP) have demonstrated optical bandgaps in the range of 1.4 to 1.6 eV, which is advantageous for solar energy conversion. rug.nl The choice of the acceptor unit plays a critical role in determining the extent of this bandgap tuning. Common acceptors used in conjunction with furan-thiophene donors include benzothiadiazole, benzoselenadiazole, and diketopyrrolopyrrole. researchgate.net

| Polymer System | Donor Unit | Acceptor Unit | Optical Bandgap (eV) |

| PDPP-FPF | Furan-Phenylene-Furan | Diketopyrrolopyrrole | 1.64 |

| PDPP-FNF | Furan-Naphthalene-Furan | Diketopyrrolopyrrole | 1.55 |

| PDPP-FAF | Furan-Anthracene-Furan | Diketopyrrolopyrrole | 1.55 |

| PDBF-co-TT | Di(furan-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione | Thieno[3,2-b]thiophene | 1.39 |

This table presents examples of donor-acceptor copolymers incorporating furan units and their corresponding optical bandgaps, illustrating the tunability of electronic properties. rsc.orgrsc.org

Molecular Engineering for Enhanced Charge Transport and Stability

Furthermore, the introduction of furan units can influence the material's crystallinity and molecular packing, which are critical for charge transport. mdpi.com Strategic placement of side chains on the polymer backbone can also be used to control the intermolecular organization and solubility of the material, which is crucial for solution-based processing of thin films for electronic devices. mdpi.com Research has shown that replacing thiophene with furan in certain copolymer backbones can lead to a significant increase in hole mobility. acs.org For example, a copolymer based on furan-flanked diketopyrrolopyrrole and dithienothiophene exhibited highly efficient charge transport, attributed to the high backbone planarity. uq.edu.au

Role as a Building Block in Conjugated Polymers and Oligomers

Furan, 2,2'-(2,5-thiophenediyl)di- and its constituent furan and thiophene rings are valuable building blocks for the synthesis of a wide array of conjugated polymers and oligomers. These materials are the active components in many organic electronic devices.

Synthesis and Characterization of Poly(Furan, 2,2'-(2,5-thiophenediyl)di-) and Copolymers

The synthesis of polymers containing the Furan, 2,2'-(2,5-thiophenediyl)di- unit or similar furan-thiophene structures is typically achieved through cross-coupling reactions such as Suzuki polymerization. rug.nl These methods allow for the creation of well-defined alternating copolymers. For instance, copolymers of furan-containing diketopyrrolopyrrole with various aromatic comonomers have been successfully synthesized. rug.nlrsc.org Another synthetic approach is through direct C-H arylation polymerization, which is considered a more environmentally friendly and atom-efficient method. bohrium.com Catalyst-transfer polycondensation has also been employed to synthesize polyfurans and alternating furan-thiophene copolymers, offering a degree of control over the polymer's molecular weight. acs.org

The characterization of these polymers involves a suite of techniques to elucidate their structure, and optical and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the synthesized polymers. ontosight.aintu.edu.sgntu.edu.sg Ultraviolet-visible (UV-Vis) spectroscopy is employed to determine the optical absorption properties and estimate the optical bandgap. ontosight.aimdpi.com Cyclic voltammetry (CV) is a key electrochemical method used to determine the HOMO and LUMO energy levels of the materials. ontosight.ai Thermal properties are investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess the material's stability at elevated temperatures. ntu.edu.sg

| Polymer | Synthesis Method | Key Characterization Findings |

| Poly(3,6-difuran-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-phenylene) (PDPP-FPF) | Suzuki Polymerization | Optical bandgap of 1.64 eV, good hole mobility in OTFTs. |

| Poly(3,6-difuran-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-naphthalene) (PDPP-FNF) | Suzuki Polymerization | Optical bandgap of 1.55 eV, hole mobility up to 0.11 cm² V⁻¹ s⁻¹. |

| Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene) (PDBF-co-TT) | Suzuki Polymerization | Optical bandgap of 1.39 eV, hole mobility up to 0.53 cm² V⁻¹ s⁻¹. |

| Alternating Furan-Thiophene Copolymer | Catalyst-Transfer Polycondensation | Demonstrated amenability of furan to chain-growth polymerization. |

This table summarizes the synthesis and key characterization data for representative furan-thiophene copolymers. rsc.orgrsc.orgacs.org

Integration into Oligomeric Architectures for Model Studies

Oligomers, which are short-chain versions of polymers, serve as excellent model systems for understanding the fundamental structure-property relationships in conjugated materials. arxiv.org The study of furan-thiophene oligomers allows for a detailed investigation of how the sequence and number of furan and thiophene units influence the electronic and optical properties, without the complexities of polydispersity and morphological variations often present in polymers. arxiv.orgresearchgate.net

Theoretical studies on short chains of thiophene-furan oligomers have been conducted to understand their structural and electronic properties. arxiv.org These studies, often employing density functional theory (DFT), help in predicting the geometry, frontier orbital energies, and optical transition energies of these oligomers. arxiv.org For example, it has been found that the sequencing of furan and thiophene units can affect the planarity of the oligomer chain, which in turn influences its electronic properties. arxiv.org Experimental studies on well-defined oligomers end-capped with specific moieties have also been performed to probe their performance in devices like OFETs. researchgate.net These model studies provide valuable insights that guide the design of higher molecular weight polymers with improved performance. arxiv.orgresearchgate.net

Development of Optoelectronic Materials (Focus on Material Design)

The unique properties of Furan, 2,2'-(2,5-thiophenediyl)di- and related structures make them highly attractive for the design of a new generation of optoelectronic materials. nih.gov The ability to tune the bandgap and energy levels through D-A strategies is central to their application in various optoelectronic devices. researchgate.net

For organic photovoltaics (OPVs), the goal is to design materials that have a low bandgap to absorb a broad range of the solar spectrum and appropriate energy levels to ensure efficient charge separation at the donor-acceptor interface. rug.nl Copolymers based on furan-containing donors and diketopyrrolopyrrole acceptors have been shown to be effective in OPVs, achieving power conversion efficiencies of up to 4.38%. rsc.org

In the context of organic light-emitting diodes (OLEDs), the design of furan-thiophene materials focuses on achieving high photoluminescence quantum yields and tuning the emission color. rsc.org The rigid and planar structure that can be achieved with furan-containing oligomers is beneficial for light emission. rsc.org For instance, a furan-substituted thiophene/phenylene co-oligomer has been shown to have superior optical properties and has been investigated for its potential in organic lasing applications. rsc.org

Materials for Organic Photovoltaics (OPVs)

The quest for efficient and cost-effective solar energy conversion has driven significant research into organic photovoltaic (OPV) devices. Materials based on the furan-thiophene motif are promising candidates for the active layer in these devices, which typically consist of a bulk-heterojunction (BHJ) blend of electron donor and acceptor materials. researchgate.netacs.org The incorporation of furan units into thiophene-based polymer backbones has been shown to be an effective strategy for optimizing material properties for OPV applications. researchgate.net

The introduction of furan moieties can enhance the solubility of conjugated polymers compared to their all-thiophene counterparts, which is a crucial factor for solution-based processing of large-area devices. researchgate.net For instance, furan-containing polymers have been synthesized that, when blended with a fullerene acceptor (PC71BM), achieved power conversion efficiencies (PCEs) of up to 2.9%. researchgate.net

A notable example is the development of a donor-acceptor polymer, PDBF-co-TT, which incorporates a 3,6-di(furan-2-yl)pyrrolopyrrole unit. This material exhibits a favorable low band gap of 1.39 eV and high hole mobility, making it an effective donor semiconductor for solar cells. rsc.org When paired with PC71BM, OPV devices fabricated with this polymer demonstrated a high PCE of up to 4.38% under simulated solar illumination. rsc.org

Table 1: Performance of Furan-Thiophene Based Polymers in OPVs

| Polymer | Acceptor | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Furan-containing polymers | PC71BM | up to 2.9% | researchgate.net |

| PDBF-co-TT | PC71BM | up to 4.38% | rsc.org |

The development of non-fullerene acceptors (NFAs) has further advanced OPV performance. rsc.org Understanding and mitigating photochemical degradation pathways is critical for enhancing the long-term stability of these devices. rsc.org The structural design of both the donor polymer and the acceptor molecule, often incorporating thiophene and furan-like heterocycles, is key to optimizing light absorption, charge separation, and device longevity. researchgate.netrsc.org

Materials for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. rsc.org Furan, 2,2'-(2,5-thiophenediyl)di- and its derivatives are actively researched for this purpose due to their potential for high charge carrier mobility and good thermal stability. ontosight.ai

The planar structure of the furan-thiophene core facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. rsc.org Polymers incorporating this moiety have demonstrated significant performance in OFETs. For example, the polymer PDBF-co-TT, which contains 3,6-di(furan-2-yl) units, achieved a high hole mobility of up to 0.53 cm² V⁻¹ s⁻¹ in a bottom-gate, top-contact device configuration. rsc.org This high mobility is attributed to ordered polymer chain packing and favorable intermolecular interactions. rsc.org

Another strategy involves creating quinoidal compounds, which can act as n-type (electron-transporting) semiconductors. The furan-thiophene-based quinoidal compound, 2,2′-((5Z,5′Z)-5,5′-(furan-2,5-diylidene)bis(4-octylthiophene-5,2(5H)-diylidene))dimalononitrile (TFT-CN), is a high-performance, solution-processable n-type material. researchgate.net Its air stability and superior charge transport properties make it a candidate for use in complementary logic circuits, which require both p-type and n-type semiconductors. researchgate.netnih.gov

Table 2: OFET Performance of Materials Containing Furan-Thiophene Moieties

| Material | Device Configuration | Mobility (µ) | Carrier Type | Reference |

|---|---|---|---|---|

| PDBF-co-TT | Bottom-gate, top-contact | up to 0.53 cm² V⁻¹ s⁻¹ | Hole (p-type) | rsc.org |

| PITTI-BT | Off-center spin-coated | µh = 3.06 cm² V⁻¹ s⁻¹, µe = 2.81 cm² V⁻¹ s⁻¹ | Ambipolar | nih.gov |

| Carbonyl-based quaterthiophenes | --- | up to 0.57 cm² V⁻¹ s⁻¹ | Electron (n-type) | rsc.org |

The performance of OFETs is also highly dependent on the interface between the semiconductor and the dielectric layer. The use of different self-assembled monolayers (SAMs) to treat the dielectric surface can alter the crystallinity and packing of the polymer at the interface, thereby influencing the mobility and other device parameters. heeneygroup.comrsc.org

Materials for Organic Light-Emitting Diodes (OLEDs)

Furan-thiophene based compounds are also explored for their potential in organic light-emitting diodes (OLEDs), where electrical energy is converted into light. ontosight.ai The electroluminescent properties of these materials are derived from the radiative decay of excitons formed in the emissive layer. The color and efficiency of the emission can be tuned by modifying the chemical structure of the π-conjugated system. researchgate.net

For instance, pyrene (B120774) derivatives functionalized with furan and thiophene units have been synthesized and studied for their photophysical properties. These materials show good electrochemical stability and have been successfully incorporated into OLED devices, where they can function both as the light-emitting layer and as an electron-transporting layer. rsc.org

In a related application, organic light-emitting transistors (OLETs) combine the switching function of a transistor with the light-emitting capability of a diode. A versatile semiconductor, [2,2′]Bi[naphtho[2,3-b]furanyl], which features a furan-furan linkage, has been shown to act as a p-type semiconductor that exhibits blue-green emission in an OLET device. rsc.org Similarly, a thiazole-thiophene co-oligomer demonstrated green light emission when used in an OLET. northwestern.edu The ability to systematically tune the luminescence of furan-thiophene polymers by controlling side-chain chemistry has been demonstrated, showcasing a pathway to enhance electroluminescence quantum efficiencies and brightness in solution-processed red polymer LEDs. researchgate.net

Electrochromic Materials Development

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. This functionality is attractive for applications like smart windows, displays, and sensors. Polymers derived from furan and thiophene monomers are excellent candidates for electrochromic materials. grafiati.com

Electrochemical polymerization of thiophene-furan-thiophene type monomers results in polymer films that exhibit distinct color changes between their neutral and oxidized states. grafiati.com For example, copolymers of 3,6-di(2-thienyl)carbazole (DTC) with 2-(2-thienyl)furan (B1594471) (TF) have been synthesized. The resulting polymer, P(DTC-co-TF2), displayed multiple colors, transitioning from dark yellow in its neutral state to yellowish-green, gunmetal gray, and dark gray at various oxidized states. mdpi.com

The performance of electrochromic materials is characterized by parameters such as optical contrast (ΔT), which is the change in transmittance between the colored and bleached states, and coloration efficiency (η), which measures the change in optical density per unit of injected charge. Copolymers have been developed that show high optical contrast and efficiency. For example, a copolymer of a furan-containing monomer with 3,4-propylenedioxythiophene (B118826) (PProDOT-Et2) in an electrochromic device (ECD) achieved a high transmittance change of 38.6% and rapid switching times. researchgate.net

Table 3: Electrochromic Properties of Furan-Thiophene Based Copolymers

| Copolymer | Colors Displayed (at various voltages) | Max. Transmittance Change (ΔT) | Reference |

|---|---|---|---|

| P(DTC-co-TF2) | Dark yellow, yellowish-green, gunmetal gray, dark gray | 56.1% at 855 nm | mdpi.com |

| P(DTC-co-TF) | Mustard yellow, khaki, grey, dark grey | 67.3% at 870 nm | mdpi.com |

| P(FPT-co-DTP) | --- | 50.7% at 1212 nm | researchgate.net |

The combination of different monomers in a copolymer structure is a powerful tool for fine-tuning the electrochromic response, allowing for a broad palette of colors and enhanced performance characteristics. lboro.ac.uk

Supramolecular Assembly and Self-Organization in Furan-Thiophene Systems

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is profoundly influenced by how these molecules arrange themselves in the solid state. Supramolecular assembly and self-organization, governed by non-covalent interactions like π-π stacking and hydrogen bonding, dictate the morphology and electronic coupling within the material. rsc.orgchemrxiv.org

Furan-thiophene systems, with their planar and aromatic nature, have a strong tendency to self-assemble into ordered structures. rsc.org The planarity of the conjugated backbone is crucial for achieving close packing and high charge transport. rsc.org Theoretical studies comparing furan and thiophene oligomers have explored how factors like steric repulsion and aromaticity influence their assembly and potential to form ordered nanostructures under pressure. chemrxiv.org Thiophene is known to have a higher resonance energy than furan, which affects its reactivity and intermolecular interactions. rsc.org

The introduction of specific functional groups can be used to direct the self-assembly process. For example, incorporating amide groups into thiophene-capped diketopyrrolopyrrole (DPP) derivatives allows for the formation of hydrogen-bonded networks, which can influence the optoelectronic properties of the resulting supramolecular system. chemrxiv.org Even subtle changes in the molecular design, such as the position of these amide groups, can lead to significant differences in their self-assembly behavior and electronic properties. chemrxiv.org

Advanced Functionalization for Tailored Material Properties (e.g., Solubility, Processability)

The practical application of organic electronic materials often hinges on their processability, particularly their solubility in common organic solvents for the fabrication of large-area, low-cost devices via printing or coating techniques. A significant advantage of incorporating furan units into conjugated polymers is the observed improvement in solubility compared to all-thiophene analogues. researchgate.net

Functionalization of the core furan-thiophene structure with various side chains is a primary strategy to enhance solubility and tune other material properties. The attachment of flexible alkyl chains is a common method to disrupt excessive aggregation in solution while promoting favorable solid-state packing. researchgate.net For example, synthesizing phenyl-cored thiophene dendrimers with hexyl surface groups renders them soluble in solvents like chloroform (B151607) and THF. researchgate.net

Beyond solubility, functionalization can be used to fine-tune the electronic energy levels (HOMO/LUMO) of the material. Attaching electron-withdrawing groups, such as fluorine atoms or cyano groups, can lower the energy levels, which is a crucial strategy for developing n-type and electrochromic materials. researchgate.netrsc.org For instance, the fluorination of a benzo[1,2-b:4,5-b′]dithiophene (BDT)-based polymer containing furan (FBDT-Fu) led to improved crystallinity, optical absorption, and hole mobility. researchgate.net Similarly, the synthesis of thiophene-capped DPP derivatives with amide-containing substituents demonstrates a strategy to add multiple functionalities to the core structure, enabling precise control over the final material's properties. chemrxiv.org This ability to tailor solubility, electronic levels, and self-assembly through synthetic modification is a cornerstone of modern organic materials chemistry. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.